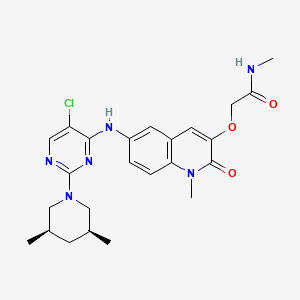
BI-3802
描述
BI-3802 是一种高效的 B 细胞淋巴瘤 6 (BCL6) 蛋白降解剂。BCL6 是一种锌指转录因子,在调节细胞周期控制、细胞死亡、分化和 DNA 损伤反应相关的基因中起着至关重要的作用。 通过抑制 BCL6 的 BTB/POZ 结构域与多个共抑制因子的相互作用,this compound 有效地降解了 BCL6 蛋白,使其成为研究 BCL6 生物学及其在各种疾病(尤其是弥漫性大 B 细胞淋巴瘤 (DLBCL))中作用的宝贵工具 .
作用机制
BI-3802 通过与 BCL6 蛋白的 BTB/POZ 结构域结合发挥作用,诱导其聚合并随后降解。降解过程由 E3 连接酶 SIAH1 介导,SIAH1 对 BCL6 进行泛素化,使其成为蛋白酶体降解的目标。 这种机制有效地降低了细胞中 BCL6 的水平,导致 BCL6 靶基因的去抑制和抑制癌细胞生长 .
生化分析
Biochemical Properties
BI-3802 shows potent activity on human BCL6 with IC50 ≤ 3 nM in the BCL6:BCOR ULight TR-FRET assay . The compound interacts with the BTB domain of BCL6, a zinc finger transcription factor . By binding to DNA and recruiting one of its co-repressors (NCoR, SMRT, or BCOR) to its dimeric BTB domain, BCL6 represses genes involved in cell cycle control, cell death, differentiation, and the DNA damage response .
Cellular Effects
In cellular models, exposure to this compound can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron . Live cell fluorescence microscopy revealed reversible this compound induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of specific and potent ubiquitination and subsequent proteasomal degradation of BCL6 . Cryo-electron microscopy showed how this compound facilitates BCL6 dimerization and assembly into helices . This compound is located at the interfaces between BCL6 dimers, where it has specific contacts to a tyrosine residue in the BTB domain of one monomer and a cysteine residue in the BTB domain of the adjacent monomer while also facilitating the formation of an arginine–glutamate salt bridge between the two monomers .
Temporal Effects in Laboratory Settings
The magnitude of oligomerization can be controlled in vitro by this compound concentration and exposure time . In cellular models, exposure to this compound can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron .
Metabolic Pathways
It is known that the compound interacts with the BTB domain of BCL6, a zinc finger transcription factor
Subcellular Localization
Live cell fluorescence microscopy has revealed reversible this compound induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization
准备方法
合成路线和反应条件
BI-3802 是通过一系列化学反应合成的,这些反应涉及形成复杂的分子结构。合成路线通常包括以下步骤:
- 通过一系列缩合和环化反应形成核心结构。
- 通过取代反应引入诸如氯化物和酰胺之类的官能团。
- 最终纯化和结晶以获得纯化合物 .
工业生产方法
This compound 的工业生产涉及扩大合成路线以生产大量化合物。此过程需要优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 使用先进的纯化技术,例如高效液相色谱 (HPLC),对于实现最终产品的预期质量至关重要 .
化学反应分析
反应类型
BI-3802 经历了各种化学反应,包括:
氧化: this compound 可以被氧化以形成不同的氧化态,这可能会影响其生物活性。
还原: 还原反应可以改变 this compound 上的官能团,可能改变其功效。
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括:
氧化剂: 例如过氧化氢和高锰酸钾。
还原剂: 例如硼氢化钠和氢化铝锂。
取代试剂: 例如卤化物和胺
形成的主要产物
涉及 this compound 的反应形成的主要产物取决于所使用的具体反应条件和试剂。 这些产物可能包括具有修饰的官能团的 this compound 的各种衍生物,这些衍生物可能表现出不同的生物活性 .
科学研究应用
相似化合物的比较
类似化合物
BI-3812: 一种 BCL6 抑制剂,它会破坏 BCL6-共抑制因子相互作用,但不会诱导 BCL6 降解
CCT373566: 一种具有不同化学结构但具有类似生物活性的强效 BCL6 降解剂.
BI-3802 的独特性
This compound 独特之处在于它能够诱导 BCL6 的聚合和降解,这是其他 BCL6 抑制剂或降解剂未观察到的机制。 这种独特的作用机制使 this compound 成为研究 BCL6 生物学和开发治疗 B 细胞淋巴瘤的新治疗策略的宝贵工具 .
属性
IUPAC Name |
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJETQFYHZHNB-GASCZTMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


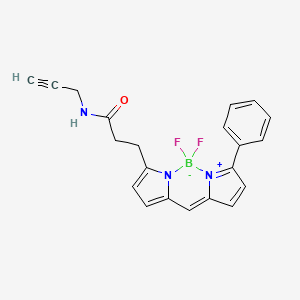
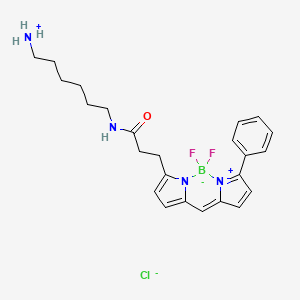
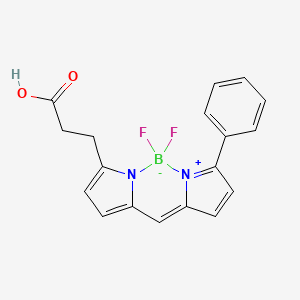
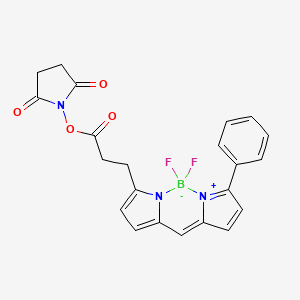
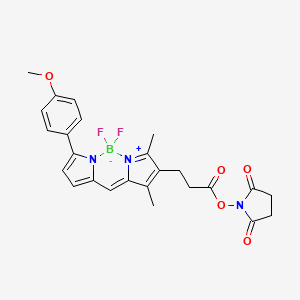
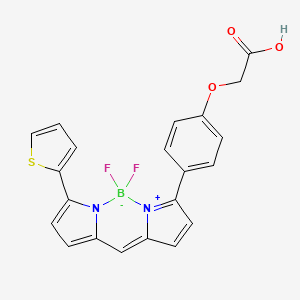
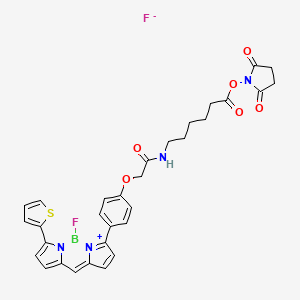
![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)
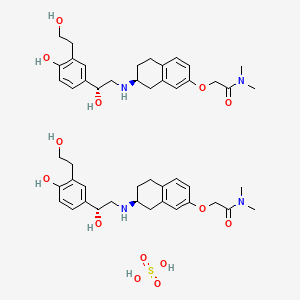
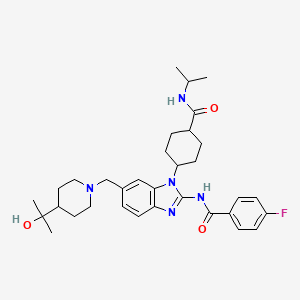

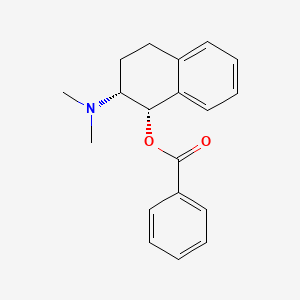
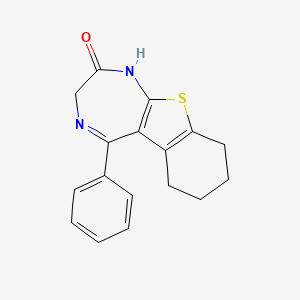
![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
